6-[(Difluoromethyl)sulfanyl]pyridin-3-amine
CAS No.: 317810-75-6
Cat. No.: VC2913038
Molecular Formula: C6H6F2N2S
Molecular Weight: 176.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317810-75-6 |
|---|---|
| Molecular Formula | C6H6F2N2S |
| Molecular Weight | 176.19 g/mol |
| IUPAC Name | 6-(difluoromethylsulfanyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C6H6F2N2S/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 |
| Standard InChI Key | IDGBCHSXGJJLAE-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1N)SC(F)F |
| Canonical SMILES | C1=CC(=NC=C1N)SC(F)F |
Introduction
Chemical Identity and Structural Characteristics
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine is a fluorinated heterocyclic compound with specific structural features that define its chemical identity. The compound consists of a pyridine ring scaffold with two key functional groups: a difluoromethylthio group at the sixth position and an amino group at the third position.
Basic Identification Parameters
The compound can be identified through various chemical identifiers and parameters as outlined in Table 1.
Table 1: Identification Parameters of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine
| Parameter | Value |
|---|---|
| CAS Registry Number | 317810-75-6 |
| IUPAC Name | 6-(difluoromethylsulfanyl)pyridin-3-amine |
| Molecular Formula | C₆H₆F₂N₂S |
| Molecular Weight | 176.19 g/mol |
| Standard InChI | InChI=1S/C6H6F2N2S/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 |
| Standard InChIKey | IDGBCHSXGJJLAE-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=NC=C1N)SC(F)F |
The structural characteristics of this compound are notable for the presence of both fluorine and sulfur functionalities. The difluoromethylthio group (-SCF₂H) at position 6 introduces electronic effects that potentially influence the reactivity of the pyridine ring, while the amino group (-NH₂) at position 3 contributes nucleophilic properties to the molecule .
Structural Comparison with Related Compounds
The structural uniqueness of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine becomes apparent when compared to similar compounds. While maintaining the core pyridine structure, related compounds differ in the nature and position of substituents, as shown in Table 2.
Table 2: Comparison with Related Fluorinated Pyridine Derivatives
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 6-(Difluoromethoxy)pyridin-3-amine | 317810-73-4 | Contains -OCF₂H instead of -SCF₂H |
| 6-(Difluoromethyl)pyridin-3-amine hydrochloride | 1646152-50-2 | Contains -CF₂H instead of -SCF₂H, exists as HCl salt |
| (6-(Difluoromethyl)pyridin-3-yl)methanamine | 1211534-72-3 | Contains -CF₂H instead of -SCF₂H, and -CH₂NH₂ instead of -NH₂ |
These structural variations can significantly impact chemical behavior, reactivity patterns, and potential biological activities .
Physical and Chemical Properties
The physical and chemical properties of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine are crucial for understanding its behavior in various environments and its potential applications in research and development.
Physical Properties
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine exhibits specific physical characteristics that influence its handling, storage, and application in research settings.
Table 3: Physical Properties of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine
| Property | Value |
|---|---|
| Physical Form | Liquid |
| Storage Temperature | Room Temperature |
| Purity (Commercial) | ≥95% |
| Color | Not specified in literature |
| Odor | Not specified in literature |
Unlike some related compounds that are available as hydrochloride salts (such as 6-(Difluoromethyl)pyridin-3-amine hydrochloride), this compound is typically handled in its free amine form .
Chemical Properties and Reactivity
The chemical properties of this compound are largely determined by its functional groups:
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Amino Group (-NH₂): The primary amine at position 3 serves as a nucleophilic center, capable of participating in various reactions including nucleophilic substitution, acylation, and condensation reactions.
-
Difluoromethylthio Group (-SCF₂H): This group introduces unique electronic effects due to the presence of both sulfur and fluorine atoms. The C-F bonds create a polarized environment that affects the electron distribution across the molecule, potentially influencing its reactivity and binding interactions .
-
Pyridine Ring: The heterocyclic nitrogen in the pyridine ring acts as a hydrogen bond acceptor and contributes to the compound's basic properties. The ring can participate in various aromatic substitution reactions, particularly at positions activated by the amino substituent .
The molecule has the following hydrogen bonding characteristics:
-
H-Bond Donors: 1 (from the amino group)
-
H-Bond Acceptors: 5 (including the pyridine nitrogen, amino nitrogen, and fluorine atoms)
These properties collectively influence the compound's solubility, reactivity, and potential interactions with biological macromolecules.
Applications and Research Areas
6-[(Difluoromethyl)sulfanyl]pyridin-3-amine has potential applications across multiple research domains, particularly due to its unique structure combining fluorine, sulfur, and nitrogen functionalities.
Pharmaceutical Research
In pharmaceutical research, this compound holds significance as:
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Building Block/Intermediate: Its bifunctional nature makes it valuable for the synthesis of more complex drug candidates or pharmaceutical intermediates .
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Pharmacophore Component: The difluoromethylthio group represents an interesting pharmacophore that can impart specific properties to drug molecules, including:
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Structure-Activity Relationship Studies: The compound allows for exploration of how fluorinated substituents affect biological activity, providing valuable data for rational drug design.
Antibiotic and Antiviral Research
The compound has potential applications in antimicrobial research:
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Antimicrobial Agents: Fluorinated heterocycles have historically shown promise as antimicrobial agents, with fluorine substitution often enhancing antimicrobial activity and pharmacokinetic properties .
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Antiviral Candidates: The unique binding properties conferred by the difluoromethylthio group may enable interactions with viral proteins, potentially disrupting viral replication processes .
Chemical Biology Applications
Other potential applications include:
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Fluorescent Probe Development: The compound's structure suggests potential utility in developing fluorescent probes for biological imaging applications, particularly if further functionalized with appropriate chromophores .
-
Enzyme Inhibitors: The difluoromethylthio group can act as a bioisostere for various functional groups, potentially leading to the development of novel enzyme inhibitors .
These diverse applications highlight the versatility of 6-[(Difluoromethyl)sulfanyl]pyridin-3-amine as a research tool in various scientific disciplines.
| Supplier | Catalog Number | Purity |
|---|---|---|
| Ambeed | A1020819 | 95% |
| Sigma-Aldrich/Enamine | ENA372574276 | 95% |
| VulcanChem | VC2913038 | Not specified |
These suppliers provide the compound primarily for research and development purposes .
Product Specifications
Commercial preparations typically offer the following specifications:
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Purity: Generally ≥95% as determined by analytical methods such as HPLC, NMR, or MS .
-
Documentation: Often supplied with certificates of analysis and safety data sheets .
These specifications may vary slightly between suppliers, and researchers should consult the most current product information when ordering.
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